molecular formula C23H28BrNO5 B448038 butyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

butyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B448038
M. Wt: 478.4g/mol
InChI Key: XUEFPOMCGWXAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

butyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a butyl ester group, and a brominated dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Quinoline Formation: The quinoline core is synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

    Esterification: The final step involves the esterification of the quinoline carboxylic acid with butanol under acidic conditions to form the butyl ester.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

butyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the quinoline ring.

    Substitution: The bromine atom in the dimethoxyphenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted dimethoxyphenyl derivatives.

Scientific Research Applications

butyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of butyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The brominated dimethoxyphenyl moiety can interact with enzymes and receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,5-dimethoxybenzyl alcohol: A simpler compound with similar brominated dimethoxyphenyl structure.

    Pinaverium bromide: A compound with a brominated aromatic ring used as a calcium antagonist.

    Quinoline derivatives: Compounds with a quinoline core, used in various medicinal applications.

Uniqueness

butyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of a brominated dimethoxyphenyl moiety and a quinoline core, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry, organic synthesis, and material science, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H28BrNO5

Molecular Weight

478.4g/mol

IUPAC Name

butyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C23H28BrNO5/c1-5-6-10-30-23(27)20-13(2)25-16-8-7-9-17(26)22(16)21(20)14-11-18(28-3)19(29-4)12-15(14)24/h11-12,21,25H,5-10H2,1-4H3

InChI Key

XUEFPOMCGWXAFA-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)CCC2)C

Canonical SMILES

CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)CCC2)C

Origin of Product

United States

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